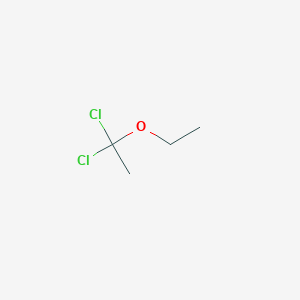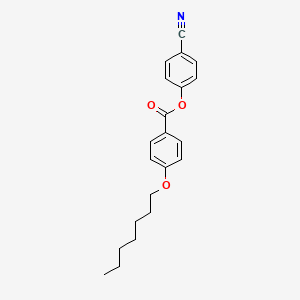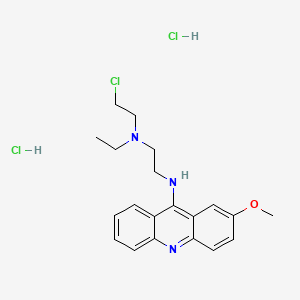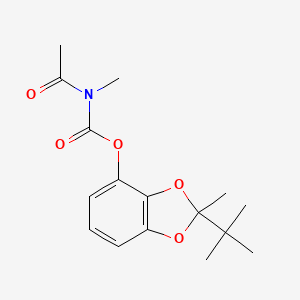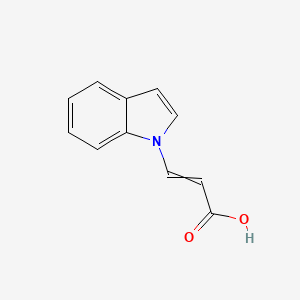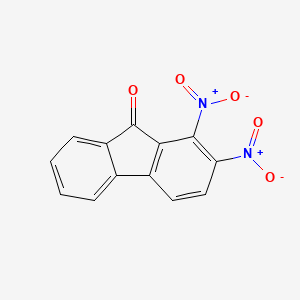
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride is an organic compound that belongs to the class of carboxylic acid derivatives It is characterized by the presence of two chlorine atoms attached to the carbonyl groups of a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride typically involves the reaction of (1S,2S)-Cyclohexane-1,2-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chlorides formed. The general reaction scheme is as follows:
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid+2SOCl2→(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride+2SO2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form (1S,2S)-Cyclohexane-1,2-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of (1S,2S)-Cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of (1S,2S)-Cyclohexane-1,2-diol.
Applications De Recherche Scientifique
Chemistry
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine
In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles. The compound’s carbonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of amides, esters, and other derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride: The enantiomer of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride.
Cyclohexane-1,2-dicarboxylic anhydride: A related compound with similar reactivity but different physical properties.
Cyclohexane-1,2-dicarboxylic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in various chemical reactions. Its ability to form stable derivatives makes it valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
46021-27-6 |
|---|---|
Formule moléculaire |
C8H10Cl2O2 |
Poids moléculaire |
209.07 g/mol |
Nom IUPAC |
(1S,2S)-cyclohexane-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2/t5-,6-/m0/s1 |
Clé InChI |
YKZFIPRBWVEQBE-WDSKDSINSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)C(=O)Cl)C(=O)Cl |
SMILES canonique |
C1CCC(C(C1)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


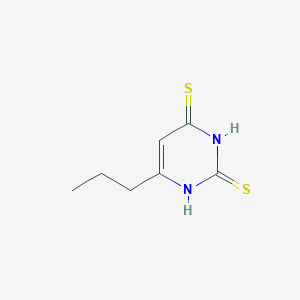
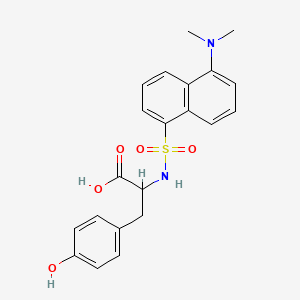
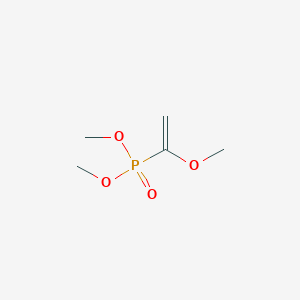
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
